2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenyl isothiocyanate
- 2-Methoxyphenylpiperazine
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
60681-96-1 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H11NO3/c1-18-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(17)19-14/h2-9H,1H3 |
InChI Key |
UAVIZUPEDGFRTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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